Dihomo-gamma-Linolenamide
Description
Biochemical Classification and Nomenclature of Dihomo-gamma-Linolenamide
This compound is classified as a fatty acid amide. Structurally, it is derived from Dihomo-gamma-linolenic acid (DGLA), a 20-carbon omega-6 polyunsaturated fatty acid with three cis double bonds. The nomenclature for Dihomo-gamma-linolenic acid is (8Z,11Z,14Z)-icosa-8,11,14-trienoic acid. wikipedia.orgnih.gov this compound is formed through the amidation of the carboxylic acid group of DGLA. This structural modification from a carboxylic acid to an amide is a key determinant of its biochemical behavior and interaction with biological systems.
Table 1: Biochemical Classification and Nomenclature
| Attribute | Description |
|---|---|
| Compound Name | This compound |
| Abbreviation | DGLA-EA |
| Parent Compound | Dihomo-gamma-linolenic acid (DGLA) |
| Biochemical Class | Fatty Acid Amide |
| Chemical Formula | C22H39NO |
| Systematic Name | (8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide |
Biological Significance and Research Context of this compound
The biological significance of this compound is intrinsically linked to its precursor, DGLA, and the broader context of lipid mediator pathways. Research has highlighted the importance of DGLA as a molecule that can help differentiate between healthy and inflamed tissues. nih.govnih.gov
Dihomo-gamma-linolenic acid (DGLA) occupies a critical juncture in the metabolic pathways that produce signaling molecules known as eicosanoids. nih.gov DGLA itself is synthesized in the body from gamma-linolenic acid (GLA) through the action of an elongase enzyme. wikipedia.org
Once formed, DGLA can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a range of bioactive lipid mediators. nih.govmdpi.com The COX pathway converts DGLA into series-1 prostaglandins (B1171923), such as Prostaglandin (B15479496) E1 (PGE1). mdpi.comdrugbank.com The LOX pathway, specifically 15-lipoxygenase, metabolizes DGLA into 15-hydroxyeicosatrienoic acid (15-HETrE). nih.govmdpi.com These metabolites of DGLA are recognized for their anti-inflammatory properties. wikipedia.org
Furthermore, DGLA competes with arachidonic acid (AA) for the same metabolic enzymes (COX and LOX). wikipedia.org By competing with AA, DGLA can reduce the production of pro-inflammatory eicosanoids derived from AA, such as series-2 prostaglandins and series-4 leukotrienes. wikipedia.orgnih.gov This competitive inhibition is a key aspect of its role in modulating inflammatory responses. The conversion of DGLA to its amide form, this compound, suggests a potential for distinct biological activities and metabolic fates compared to its free fatty acid precursor.
The balance between DGLA and arachidonic acid (AA), and their respective metabolites, is a critical factor in the inflammatory state of tissues. nih.govnih.gov In healthy tissues, there is a regulated balance of these fatty acids and their signaling products. However, in inflamed tissues, this balance is often disrupted.
Several disease states are associated with altered levels of DGLA. nih.gov For instance, some inflammatory conditions are characterized by abnormally low levels of DGLA. nih.gov Conversely, in other conditions such as certain types of cancer, the proportion of DGLA has been observed to increase in cancerous tissue compared to adjacent normal tissue. nih.gov This suggests that the levels of DGLA and its derivatives could serve as potential biomarkers for distinguishing between healthy and inflamed or diseased tissue states. nih.gov The presence of this compound may also vary in these conditions, reflecting the metabolic activity and signaling status of the tissue.
Table 2: Key Research Findings on DGLA and its Metabolites
| Finding | Implication | Reference(s) |
|---|---|---|
| DGLA is a precursor to anti-inflammatory series-1 prostaglandins (e.g., PGE1). | Modulates inflammatory responses. | mdpi.comdrugbank.com |
| DGLA competes with arachidonic acid (AA) for COX and LOX enzymes. | Reduces the production of pro-inflammatory eicosanoids from AA. | wikipedia.org |
| The balance of DGLA to AA is a critical factor in inflammatory processes. | A shift in this balance can influence tissue inflammation. | nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H35NO |
|---|---|
Molecular Weight |
305.5 g/mol |
IUPAC Name |
(8Z,11Z,14Z)-icosa-8,11,14-trienamide |
InChI |
InChI=1S/C20H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H2,21,22)/b7-6-,10-9-,13-12- |
InChI Key |
FEEKQVCOKHTLSP-QNEBEIHSSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)N |
Origin of Product |
United States |
Biosynthesis and Endogenous Production of Dihomo Gamma Linolenamide
Precursors in the n-6 Polyunsaturated Fatty Acid Pathway
The journey to DGLA begins with dietary essential fatty acids that serve as the foundational building blocks. The availability of these precursors is a critical determinant in the rate of DGLA synthesis.
Linoleic Acid (LA, 18:2n-6) as Primary Dietary Precursor
Linoleic acid (LA) is an essential omega-6 fatty acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. nih.gov As the most abundant PUFA in human tissues, LA is the primary dietary precursor for the entire n-6 PUFA series, including DGLA. nih.govasm.org The metabolic cascade leading to DGLA is initiated by the conversion of LA. wikipedia.org
Gamma-Linolenic Acid (GLA, 18:3n-6) as Immediate Precursor
Gamma-linolenic acid (GLA) is the direct precursor to DGLA. nih.govwikipedia.org GLA is formed from LA through the action of a specific enzyme. wikipedia.orgwikipedia.org Subsequently, GLA undergoes an elongation step to become DGLA. wikipedia.orgpnas.org While GLA can be obtained in small amounts from sources like human milk and organ meats, its synthesis from LA is a crucial step in the endogenous production of DGLA. nih.gov Dietary supplementation with GLA has been shown to increase serum levels of DGLA. wikipedia.org
Enzymatic Conversion Mechanisms
The transformation of dietary precursors into DGLA is orchestrated by a series of specific enzymes. The efficiency and regulation of these enzymes are pivotal in determining the cellular levels of DGLA.
Role of Delta-6 Desaturase (FADS2)
The conversion of LA to GLA is catalyzed by the enzyme delta-6 desaturase (D6D), which is encoded by the FADS2 gene. nih.govasm.org This enzyme introduces a double bond at the sixth carbon position from the carboxyl end of the fatty acid. nih.gov The activity of D6D is the rate-limiting step in this pathway, making it a critical control point for the production of downstream n-6 PUFAs. mdpi.commdpi.com Factors such as age and certain health conditions can influence the efficiency of D6D. nih.govwikipedia.org
Role of Delta-6 Elongase
Once GLA is formed, it is then lengthened by a delta-6 elongase enzyme, which adds two carbon units to the fatty acid chain to produce DGLA. nih.govfrontiersin.org This elongation step is generally considered to be efficient and not subject to significant dietary inhibition. wikipedia.org The enzyme responsible for this conversion is a C18/20 elongase. google.com The elongation of GLA to DGLA can be a rate-limiting step in the synthesis of arachidonic acid in some organisms. nih.gov
Limited Activity of Delta-5 Desaturase in Conversion to Arachidonic Acid (ARA)
DGLA stands at a metabolic crossroads. It can be further metabolized to arachidonic acid (AA) by the enzyme delta-5 desaturase (D5D). nih.govpnas.org However, the activity of D5D on DGLA is considered to be limited. nih.gov This limited conversion efficiency means that with dietary supplementation of GLA, DGLA tends to accumulate in many cell types rather than being rapidly converted to AA. nih.gov This bottleneck in the pathway is significant because DGLA and AA are precursors to different series of eicosanoids with distinct biological activities. researchgate.net Inhibiting D5D can lead to an accumulation of DGLA. google.com
Regulation by Micronutrients: Zinc as a Cofactor for Desaturases
The enzymatic activities of both delta-6-desaturase and delta-5-desaturase are dependent on several micronutrients, with zinc playing a crucial role as a cofactor. cncb.ac.cnnih.govcambridge.org Zinc deficiency can impair the function of these desaturase enzymes, potentially disrupting the balance of omega-6 fatty acids. cambridge.org
Biotechnological Production and Engineering Approaches
The potential therapeutic applications of DGLA and its derivatives have spurred interest in developing biotechnological methods for their production. Microbial fermentation offers a promising alternative to traditional extraction from limited natural sources.
Microbial Systems for DGLA Biosynthesis (e.g., Aspergillus oryzae)
The oleaginous fungus Aspergillus oryzae has been successfully engineered to produce DGLA. nih.govnih.govresearchgate.net This fungus is a suitable host for metabolic engineering due to its ability to accumulate high levels of lipids. researchgate.net Researchers have metabolically engineered A. oryzae by introducing genes encoding for Δ6-desaturase and Δ6-elongase, the key enzymes required for the conversion of endogenous linoleic acid to DGLA. nih.govresearchgate.netfrontiersin.org
Studies have demonstrated the successful production of free DGLA in A. oryzae, with yields being optimized through various strategies. nih.govresearchgate.net For instance, the disruption of the acyl-CoA synthetase gene (faaA) in A. oryzae has been shown to enhance the productivity of free fatty acids, including DGLA. researchgate.net Furthermore, supplementation of the culture medium with surfactants like Triton X-100 can facilitate the extracellular release of DGLA, simplifying downstream processing. nih.gov
Genetic Manipulation of Biosynthetic Pathways
Genetic manipulation has been a cornerstone in the development of microbial systems for DGLA production. The primary strategy involves the heterologous expression of genes from the DGLA biosynthetic pathway. nih.gov For example, genes for Δ6-desaturase and Δ6-elongase from organisms like Pythium and Mortierella alpina have been successfully expressed in A. oryzae. nih.govnih.govresearchgate.net
Further genetic modifications have been employed to enhance DGLA yields. These include:
Codon optimization of the introduced genes to match the codon usage of the host organism, thereby improving protein expression levels. nih.gov
Disruption of competing pathways , such as the gene for Δ5-desaturase, to prevent the conversion of DGLA to arachidonic acid and thus increase DGLA accumulation. researchgate.net
Overexpression of genes involved in precursor supply, such as those in the pentose (B10789219) phosphate (B84403) pathway, to increase the availability of building blocks for fatty acid synthesis. frontiersin.org
Gene editing technologies like CRISPR/Cas9 have been utilized for precise genetic modifications in A. oryzae to improve strain characteristics for enhanced DGLA production. researchgate.net
These genetic engineering strategies have led to significant increases in DGLA production in microbial hosts. For instance, a highly engineered strain of A. oryzae has been reported to produce up to 533 mg of free DGLA per liter of liquid culture. frontiersin.org Similar genetic engineering approaches have also been explored in other microorganisms like Saccharomyces cerevisiae and Mucor circinelloides to establish DGLA-producing cell factories. asm.orgnih.govmdpi.comnih.gov
Metabolism and Derivatization of Dihomo Gamma Linolenamide
Eicosanoid Biosynthesis Pathways
DGLA serves as a substrate for several enzymatic pathways that produce eicosanoids, which are signaling molecules involved in inflammation and other cellular functions. wikipedia.orgfrontiersin.org The primary pathways for DGLA metabolism are the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. nih.govmdpi.commdpi.com
Cyclooxygenase (COX-1 and COX-2) Pathway and 1-Series Prostaglandin (B15479496) Formation (e.g., PGE1)
DGLA is metabolized by both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes to produce 1-series prostaglandins (B1171923) (PGs), such as prostaglandin E1 (PGE1). nih.govspandidos-publications.comcaymanchem.com This conversion is a critical step in the biosynthesis of these signaling molecules. spandidos-publications.com PGE1 is known to possess anti-inflammatory properties, induce vasodilation, and inhibit platelet aggregation. nih.govthemedicalbiochemistrypage.orgcaymanchem.com
The efficiency of DGLA conversion by COX enzymes is a key determinant in the balance of pro-inflammatory and anti-inflammatory eicosanoids. nih.gov Research has shown that while both DGLA and arachidonic acid (AA) are substrates for COX-2 with similar affinities and reaction rates, COX-1 preferentially metabolizes AA. nih.govnih.gov This differential metabolism has significant implications for the cellular production of PGE1 versus the pro-inflammatory PGE2, which is derived from AA. nih.gov Increasing the cellular ratio of DGLA to AA has been shown to enhance PGE1 synthesis while concurrently reducing the formation of PGE2. nih.gov
| Enzyme | Metabolite | Known Effects |
|---|---|---|
| COX-1 | Prostaglandin E1 (PGE1) | Anti-inflammatory, Vasodilation, Inhibition of platelet aggregation nih.govthemedicalbiochemistrypage.orgcaymanchem.com |
| COX-2 | Prostaglandin E1 (PGE1) | Anti-inflammatory, Vasodilation, Inhibition of platelet aggregation nih.govthemedicalbiochemistrypage.orgcaymanchem.com |
| COX-1/COX-2 | Thromboxane A1 (TXA1) | Anti-inflammatory, Vasodilation, Inhibition of platelet aggregation themedicalbiochemistrypage.org |
| COX-1/COX-2 | Prostaglandin D1 (PGD1) | spandidos-publications.com |
| COX-1/COX-2 | Prostaglandin G1 (PGG1) | spandidos-publications.com |
Lipoxygenase (LOX) Pathway and Hydroxy Eicosatrienoic Acid Formation (e.g., 15-HETrE)
The lipoxygenase (LOX) pathway represents another major route for DGLA metabolism. nih.govmdpi.com Specifically, 15-lipoxygenase (15-LOX) metabolizes DGLA to form 15-hydroxy-eicosatrienoic acid (15-HETrE). nih.govthemedicalbiochemistrypage.orgcaymanchem.com This metabolite has been shown to have anti-inflammatory properties. researchgate.net
A key action of 15-HETrE is its ability to inhibit 5-lipoxygenase (5-LOX), the enzyme responsible for converting arachidonic acid into the potent pro-inflammatory mediator leukotriene B4 (LTB4). themedicalbiochemistrypage.orgnih.gov By inhibiting LTB4 formation, 15-HETrE contributes to the anti-inflammatory effects associated with DGLA metabolism. themedicalbiochemistrypage.orgresearchgate.netnih.gov DGLA can also be metabolized by 12-lipoxygenase to form 12-hydroxy-eicosatrienoic acid (12-HETrE). researchgate.net
| Enzyme | Metabolite | Known Effects |
|---|---|---|
| 15-Lipoxygenase (15-LOX) | 15-Hydroxyeicosatrienoic acid (15-HETrE) | Inhibits 5-LOX, thereby reducing leukotriene B4 (LTB4) synthesis themedicalbiochemistrypage.orgcaymanchem.comresearchgate.netnih.gov |
| 12-Lipoxygenase (12-LOX) | 12-Hydroxyeicosatrienoic acid (12-HETrE) | researchgate.net |
Cytochrome P450 (CYP) Epoxygenase Activity
In addition to the COX and LOX pathways, DGLA can be metabolized by cytochrome P450 (CYP) epoxygenases. mdpi.comnih.govwikipedia.org These enzymes convert polyunsaturated fatty acids into epoxide products, which act as lipid mediators. nih.govnih.gov The CYP epoxygenase pathway metabolizes various fatty acids, including arachidonic acid, to epoxyeicosatrienoic acids (EETs), which have demonstrated anti-inflammatory and vasodilatory effects. nih.govmdpi.com While the metabolism of arachidonic acid by CYP enzymes is well-documented, the specific epoxides derived from DGLA and their precise biological functions are an area of ongoing research. Generally, the products of CYP metabolism of polyunsaturated fatty acids are involved in regulating inflammation and vascular tone. nih.govmdpi.com
Competition with Arachidonic Acid Metabolism
A crucial aspect of DGLA's biological activity is its competition with arachidonic acid (AA) for the same metabolic enzymes. wikipedia.orgthemedicalbiochemistrypage.org This competition directly influences the profile of eicosanoids produced, shifting the balance from pro-inflammatory AA derivatives to less inflammatory or anti-inflammatory DGLA derivatives. wikipedia.orgnih.gov
Differential Substrate Utilization by COX and LOX Enzymes
Both DGLA and AA serve as substrates for COX and LOX enzymes, leading to a competitive interaction. wikipedia.orgthemedicalbiochemistrypage.orgnih.gov Studies have revealed differential preferences of these enzymes. COX-1 shows a preference for AA over DGLA. nih.govnih.gov In contrast, COX-2 metabolizes both DGLA and AA with similar efficiency. nih.govnih.gov This means that in cells where COX-1 is the dominant isoform, AA will be preferentially converted to 2-series prostaglandins. nih.gov
Similarly, in the LOX pathway, DGLA competes with AA for metabolism. themedicalbiochemistrypage.org The presence of DGLA can lead to the production of 15-HETrE, which in turn can inhibit the synthesis of pro-inflammatory leukotrienes from AA. themedicalbiochemistrypage.orgresearchgate.net
| Enzyme | Preferred Substrate | Kinetic Comparison |
|---|---|---|
| Cyclooxygenase-1 (COX-1) | Arachidonic Acid (AA) | Metabolizes AA preferentially over DGLA nih.govnih.gov |
| Cyclooxygenase-2 (COX-2) | Arachidonic Acid (AA) and Dihomo-gamma-linolenic acid (DGLA) | Similar affinities (Km) and maximal reaction rates (Vmax) for both substrates nih.govnih.gov |
Modulation of Pro-inflammatory Arachidonic Acid-Derived Eicosanoid Synthesis
The metabolic products of DGLA can actively modulate the synthesis of pro-inflammatory eicosanoids derived from AA. nih.govresearchgate.net This modulation occurs through several mechanisms. Firstly, by competing for the same enzymes, an increased availability of DGLA can reduce the amount of AA that is converted into pro-inflammatory mediators like PGE2 and LTB4. nih.govthemedicalbiochemistrypage.orgnih.gov
Secondly, the DGLA-derived metabolite 15-HETrE directly inhibits the 5-LOX enzyme, a critical step in the synthesis of the potent chemoattractant and pro-inflammatory agent LTB4 from AA. themedicalbiochemistrypage.orgresearchgate.netnih.govmdpi.com Furthermore, PGE1, the product of the COX pathway metabolism of DGLA, often exhibits anti-inflammatory effects that can counteract the pro-inflammatory actions of PGE2. nih.govnih.gov This competitive inhibition and active modulation of inflammatory pathways underscore the importance of the cellular DGLA to AA ratio in regulating inflammatory responses. nih.govmdpi.com
Other Metabolic Fates and Derivatives
Beyond its direct conversion into eicosanoids, this compound (DGLA) has several other significant metabolic fates. These include its conversion to other polyunsaturated fatty acids, its incorporation into various cellular lipid pools, and notable differences in its metabolism across various species.
DGLA is a key intermediate in the omega-6 fatty acid metabolic pathway. The primary conversion of DGLA is to arachidonic acid (AA, 20:4n-6) through the action of the enzyme Δ5-desaturase (FADS1). nih.govnih.gov However, this conversion is often limited due to the low activity of Δ5-desaturase in many cell types, including those in humans and rodents. nih.govresearchgate.net This limited conversion can lead to an accumulation of DGLA within cells, especially following supplementation with its precursor, gamma-linolenic acid (GLA). nih.govnih.gov
The metabolism of DGLA is competitively intertwined with the omega-3 fatty acid pathway. Both n-6 and n-3 PUFAs are processed by the same set of desaturase and elongase enzymes. nih.gov For instance, the Δ5-desaturase that converts DGLA to AA also acts on eicosatetraenoic acid (ETA) to produce eicosapentaenoic acid (EPA) in the omega-3 pathway. oup.com Similarly, the Δ6-desaturase involved in the initial steps of both pathways is a rate-limiting enzyme. nih.govmdpi.com
An alternative pathway for the biosynthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) exists in some organisms, such as certain protists and microalgae, which lack Δ6-desaturase activity. oup.com This "Δ8-pathway" involves the initial elongation of linoleic acid (LA) and alpha-linolenic acid (ALA) by a Δ9-elongase, followed by desaturation by a Δ8-desaturase to produce DGLA and ETA, respectively. oup.com These products then enter the conventional pathway to be converted to AA and EPA by Δ5-desaturase. oup.com
In mammals, the production of docosahexaenoic acid (DHA) from EPA follows the "Sprecher pathway," which involves two elongation steps and a final desaturation by a Δ6-desaturase, followed by partial peroxisomal β-oxidation. oup.com
Following its synthesis or uptake, DGLA is actively incorporated into cellular lipid pools, most notably into the phospholipid fraction of cell membranes. nih.govnih.gov This incorporation alters the fatty acid composition of the membranes, which can, in turn, influence membrane fluidity, the function of membrane-bound proteins, and cellular signaling pathways. nih.gov
Studies have shown that supplementation with DGLA leads to its increased presence in the total polar lipid and triacylglycerol fractions of cells. nih.gov In human macrophages, DGLA has been observed to be taken up by the cells and incorporated into these lipid fractions. nih.gov This incorporation is a crucial step for its subsequent metabolism into eicosanoids and for its effects on cellular function. nih.gov
The distribution of DGLA is not uniform across all tissues or lipid classes. Research in rats has demonstrated that dietary DGLA supplementation leads to significantly higher concentrations of DGLA in the liver, serum, and brain compared to supplementation with its precursor, GLA. tandfonline.com The levels of DGLA in these tissues were found to increase with higher doses of DGLA in the diet. tandfonline.com Furthermore, DGLA is incorporated into various phospholipid classes, and its presence can influence the local lipid environment within the cell.
The incorporation of DGLA into membrane phospholipids (B1166683) makes it a substrate for phospholipase enzymes, which release the fatty acid, making it available for conversion by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into various bioactive lipid mediators. nih.gov
The metabolism of DGLA can vary significantly between different species. As mentioned earlier, the activity of the Δ5-desaturase enzyme, which converts DGLA to arachidonic acid, is notably limited in rodents and humans compared to other mammals. nih.gov This leads to a greater accumulation of DGLA in these species when its precursor, GLA, is supplied. nih.gov
Some organisms, such as the fungus Aspergillus oryzae, have been genetically engineered to enhance the production of DGLA. frontiersin.org By overexpressing Δ6-desaturase and Δ6-elongase genes, these engineered strains can accumulate high levels of DGLA. frontiersin.org
Furthermore, an alternative "Δ8-pathway" for VLC-PUFA biosynthesis, which directly produces DGLA from elongated C20 fatty acids, has been identified in protists like Tetrahymena pyriformis and certain microalgae, which lack Δ6-desaturase activity. oup.com This highlights a fundamental difference in the primary metabolic routes for PUFA synthesis in these organisms compared to mammals.
In mammals, the "Sprecher pathway" is responsible for the synthesis of DHA from EPA, a process that is independent of a Δ4-desaturase and involves elongation and subsequent desaturation and β-oxidation steps. oup.com The presence and activity of these various enzymes and pathways contribute to the diverse fatty acid profiles observed across different species.
A study comparing rats fed different oil supplements showed that those given DGLA oil had higher concentrations of DGLA in their liver, serum, and brain than those given borage oil (a source of GLA). tandfonline.com This suggests a more direct and efficient incorporation of DGLA when supplied pre-formed in the diet in this species. tandfonline.com
Cellular and Molecular Mechanisms of Dihomo Gamma Linolenamide Action
Modulation of Cellular Signaling Cascades
DGLA-EA influences fundamental cellular signaling pathways, impacting everything from cell surface receptor interactions to intracellular messaging systems and transcription factor activation.
Interaction with Cell Surface Receptors (e.g., GPR109B)
Impact on Intracellular Cyclic AMP (cAMP) Levels
Prostaglandin (B15479496) E1 (PGE1), a primary metabolite of DGLA, is known to influence intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov PGE1 binds to specific prostanoid receptors, such as the EP2 and EP4 receptors, which are coupled to Gs-proteins. nih.gov Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. nih.gov This elevation in cAMP can, in turn, activate protein kinase A (PKA) and influence gene expression through the phosphorylation of transcription factors like the CREB binding protein. nih.gov Studies have shown that the administration of DGLA's precursor, gamma-linolenic acid (GLA), or DGLA itself can suppress human synovial and T-cell proliferation by increasing PGE1 synthesis and subsequent intracellular cAMP levels. nih.gov
Inhibition of Signal Transducer and Activator of Transcription-1 (STAT-1) Phosphorylation
DGLA has been shown to modulate the inflammatory response by inhibiting the phosphorylation of Signal Transducer and Activator of Transcription-1 (STAT-1). nih.govnih.gov Specifically, DGLA interferes with the phosphorylation of STAT-1 on its serine 727 residue, a critical step for its maximal transcriptional activity in response to interferon-γ (IFN-γ). nih.govnih.govnih.gov While the phosphorylation of tyrosine 701, necessary for STAT-1 dimerization and DNA binding, is unaffected, the inhibition of serine 727 phosphorylation significantly curtails the pro-inflammatory and pro-atherogenic effects of IFN-γ. nih.govnih.gov This targeted inhibition of STAT-1 activation is a key mechanism behind DGLA's anti-inflammatory and anti-atherogenic properties. nih.govnih.gov
Regulation of Gene Expression and Protein Activity
The influence of DGLA-EA extends to the regulation of genes and proteins that are central to inflammatory and disease processes like atherosclerosis.
Influence on Pro-atherogenic Gene Expression
DGLA has demonstrated a significant ability to suppress the expression of key pro-atherogenic genes in human macrophages. nih.govnih.gov This includes genes induced by pro-inflammatory cytokines. nih.govnih.gov By inhibiting the signaling pathways that lead to the expression of these genes, DGLA can attenuate several processes central to the development of atherosclerosis. nih.govnih.govnih.govnih.govmdpi.com This regulatory action on gene expression contributes to its protective effects against the progression of atherosclerotic plaques. nih.govnih.gov
Effects on Cellular Bioenergetics and Lipid Homeostasis
Dihomo-gamma-Linolenamide (DGLA) has been shown to influence fundamental cellular processes related to energy production and lipid balance. Research indicates that DGLA can modulate the bioenergetic profile of macrophages and interact with enzymes that are central to lipid metabolism.
Recent studies have demonstrated that this compound can favorably alter the mitochondrial bioenergetic profile in macrophages. nih.gov Specifically, DGLA has been observed to improve mitochondrial function by significantly reducing proton leak. nih.govnih.gov Mitochondrial proton leak, often associated with mitochondrial dysfunction, is a process where protons return to the mitochondrial matrix without being coupled to ATP synthesis. nih.gov A reduction in this leak suggests more efficient energy coupling.
The table below summarizes the effects of DGLA on the mitochondrial respiration parameters in THP-1 macrophages as reported in the study.
| Mitochondrial Respiration Parameter | Effect of DGLA Treatment | Statistical Significance (p-value) |
| Basal Respiration | No significant change | > 0.05 |
| ATP-linked Respiration | No significant change | > 0.05 |
| Proton Leak | Reduced | < 0.001 |
| Non-Mitochondrial Respiration | Increased | 0.026 |
| Maximal Respiration | No significant change | > 0.05 |
| Spare Respiratory Capacity | Increased | 0.026 |
| Coupling Efficiency | Increased | 0.039 |
| Data derived from a study on THP-1 macrophages treated with 50 μM DGLA for 24 hours. researchgate.net |
This compound has been found to interact with thioesterase enzymes, which are critical for regulating the intracellular levels of acyl-CoAs, free fatty acids, and Coenzyme A (CoASH). nih.gov Acyl-CoA thioesterases catalyze the hydrolysis of acyl-CoAs, and their activity is integral to various metabolic processes, including fatty acid metabolism.
One of the key findings in this area is the inhibitory effect of DGLA on the thioesterase (TE) domain of human fatty acid synthase (hFAS). nih.govnih.gov The hFAS is a multi-domain enzyme responsible for the de novo synthesis of fatty acids, and its TE domain is responsible for terminating the fatty acid chain elongation and releasing the final product. nih.gov Research has shown that DGLA can inhibit the activity of this TE domain. nih.govresearchgate.net This inhibitory action on a key component of fatty acid synthesis suggests a mechanism by which DGLA can modulate lipid metabolism. nih.gov In addition to its effects on the hFAS TE domain, DGLA has been shown to inhibit fatty acid biosynthesis in 3T3-L1 preadipocytes. nih.govresearchgate.net
Furthermore, computational studies have explored the interaction of DGLA with other types of thioesterases. For instance, molecular docking analyses have predicted that DGLA can bind to the Acyl-CoA Thioesterase (tesB) of Pseudomonas aeruginosa, suggesting a potential for interaction with bacterial thioesterases that are relevant to virulence and lipid metabolism. ijmm.ir
Pre Clinical Investigation of Dihomo Gamma Linolenamide Biological Roles
Anti-inflammatory and Immunomodulatory Effects
Research highlights DGLA's capacity to modulate the immune system, primarily through the actions of its metabolites, such as 1-series prostaglandins (B1171923) (e.g., PGE₁) and 15-hydroxyeicosatrienoic acid (15-HETrE). nih.govmdpi.com These derivatives are credited with a range of beneficial properties, including anti-inflammatory, vasodilatory, and anti-proliferative actions. nih.gov
A critical step in the inflammatory process of atherosclerosis is the migration of monocytes into the arterial wall, a process driven by chemokines. Studies have demonstrated that DGLA can directly interfere with this process. Research shows that DGLA significantly attenuates chemokine-driven monocytic migration. nih.govnih.gov This inhibitory effect is a key component of its anti-atherogenic properties. Further investigations have confirmed that DGLA and its key metabolites, Prostaglandin (B15479496) E1 (PGE₁) and 15-S-hydroxyeicosatriaenoic acid (15-S-HETrE), all contribute to the attenuation of this monocytic migration. cardiff.ac.uk
| Finding | Investigated Cell Type | Source(s) |
| DGLA attenuates chemokine-driven monocytic migration. | Human Monocytes | nih.gov, nih.gov |
| PGE₁ and 15-S-HETrE, metabolites of DGLA, also attenuate chemokine-driven monocytic migration. | Human Monocytes | cardiff.ac.uk |
DGLA and its metabolic products have been shown to influence T cell activity, which is central to the adaptive immune response. Bioactive metabolites derived from DGLA can alter T cell activation, differentiation, and proliferation. frontiersin.org Specifically, studies using mouse models of atopic dermatitis have indicated that DGLA administration has an inhibitory effect on T-cell proliferation. mdpi.com While many polyunsaturated fatty acids are known to modulate T-cell function, the eicosanoids derived from DGLA are particularly noted for their role in immune reactions. frontiersin.org In contrast to pro-inflammatory lipid mediators, which can alter T-cell cytokine production by favoring Th17-associated cytokines, pro-resolving mediators derived from fatty acids like DGLA tend to inhibit cytokine production and promote the resolution of inflammation. nih.gov
| Effect of DGLA | Research Context | Source(s) |
| Inhibition of Proliferation | T-cells in mouse models of atopic dermatitis. | mdpi.com |
| Alteration of Function | General modulation of T-cell activation and differentiation via bioactive metabolites. | frontiersin.org |
| Inhibition of Cytokine Production | Pro-resolving lipid mediators, in general, inhibit cytokine production by T-cells. | nih.gov |
Systemic inflammation is a risk factor for various chronic diseases, and its markers can be influenced by fatty acid profiles. Plasma levels of DGLA have been associated with systemic inflammatory markers such as high-sensitivity C-reactive protein (CRP) and various cytokines. nih.gov A long-term follow-up study in middle-aged and older men investigated the link between serum DGLA and depression, using serum CRP as a marker for systemic inflammation. uef.fi While the study's primary focus was on depression, it utilized CRP to assess the inflammatory state, highlighting the recognized link between DGLA and such systemic markers. uef.fi DGLA's metabolites are known to possess anti-inflammatory properties, which can contribute to the suppression of these markers. mdpi.com
| Systemic Marker | Association with DGLA | Source(s) |
| High-sensitivity C-reactive protein (hs-CRP) | Plasma DGLA levels are associated with hs-CRP. | nih.gov |
| Cytokines | Plasma DGLA levels are associated with various cytokines. | nih.gov |
Equine asthma serves as a naturally occurring animal model for respiratory inflammation. nih.gov Studies investigating the lipid profiles in horses with this condition have identified changes in DGLA levels. In horses affected by severe equine asthma (SEA), an increased proportion of DGLA was found in extracellular vesicles within bronchoalveolar lavage fluid compared to healthy controls. nih.gov Another study confirmed that across all sample types (plasma, red blood cells, and extracellular vesicles), the proportion of DGLA was elevated in horses with equine asthma. helsinki.fi This suggests that DGLA metabolism is altered during respiratory inflammation and may play a role in the pathophysiology of the disease. nih.govhelsinki.fi Furthermore, dietary supplementation with GLA, the precursor to DGLA, has been shown in other contexts to reduce neutrophil recruitment and cytokine production in the lungs of patients with acute lung injury, supporting a role for the DGLA pathway in modulating lung inflammation. nih.gov
| Model | Finding | Sample Type | Source(s) |
| Severe Equine Asthma (SEA) | Increased proportion of DGLA. | Extracellular Vesicles (EVs) from Bronchoalveolar Lavage Fluid | nih.gov |
| Equine Asthma (EA) | Elevated proportion of DGLA. | All sample types (plasma, red blood cells, EVs) | helsinki.fi |
Suppression of Systemic Inflammatory Markers
Cardiovascular System Research in Animal Models
The role of DGLA in the cardiovascular system has been explored in various animal models, particularly in the context of atherosclerosis. nih.govmdpi.comtaconic.com Research in apolipoprotein E-deficient mice, a common model for atherosclerosis, showed that dietary supplementation with DGLA led to a significant reduction in the development of atherosclerotic plaques. nih.gov
The proliferation and migration of vascular smooth muscle cells (VSMCs) are key events in the development of atherosclerotic lesions. plos.orgarchivesofmedicalscience.com Pre-clinical research has established that metabolites of DGLA exhibit anti-proliferative properties that can counteract this process. nih.govmdpi.com Specifically, Prostaglandin E₁ (PGE₁) and 15-hydroxyeicosatrienoic acid (15-HETrE), both derived from DGLA, have been shown to inhibit the proliferation of smooth muscle cells. nih.gov In addition to inhibiting proliferation, DGLA was also found to attenuate the migration of smooth muscle cells in response to platelet-derived growth factor, a crucial step in the formation of the fibrous cap in atherosclerotic lesions. nih.govnih.gov
| Finding | Research Context | Source(s) |
| Inhibition of Proliferation | DGLA metabolites (PGE₁, 15-HETrE) inhibit smooth muscle cell proliferation. | General pre-clinical findings. |
| Attenuation of Migration | DGLA attenuates smooth muscle cell migration in response to platelet-derived growth factor. | Atherosclerosis-associated cell types. |
| Antiproliferative Properties | DGLA is generally considered to have antiproliferative properties. | General pre-clinical findings. |
Anti-atherosclerotic Actions in Animal Models (e.g., ApoE-deficient mice)
Dihomo-gamma-linolenamide's precursor, dihomo-gamma-linolenic acid (DGLA), has demonstrated significant anti-atherosclerotic effects in apolipoprotein E (ApoE)-deficient mice, a common animal model for studying atherosclerosis. nih.govnih.gov Studies have shown that DGLA can attenuate the development of atherosclerosis in these mice. nih.govnih.gov In ApoE-deficient mice fed a normal diet supplemented with DGLA, there was a notable prevention of atherosclerosis. nih.gov This protective effect was also observed in mice on a high-cholesterol diet. nih.gov
The mechanisms behind these anti-atherosclerotic actions are multifaceted. One key finding is the reduction of macrophage burden within aortic lesions in DGLA-fed ApoE-deficient mice. nih.gov Furthermore, DGLA supplementation led to significantly lower levels of NADPH oxidase subunits p22phox and gp91phox, as well as intercellular adhesion molecule-1 (ICAM-1) and vascular cellular adhesion molecule-1 (VCAM-1), all of which are implicated in the progression of atherosclerosis. nih.gov The anti-atherosclerotic effect of DGLA is thought to be mediated, at least in part, by its conversion to the anti-inflammatory eicosanoid, prostaglandin E1 (PGE1). nih.gov This is supported by the observation that the beneficial effects of DGLA were diminished when co-administered with naproxen, a cyclooxygenase (COX) inhibitor. nih.gov
Table 1: Effects of Dihomo-gamma-linolenic Acid (DGLA) in ApoE-deficient Mice
| Parameter | Effect of DGLA Supplementation | Reference |
|---|---|---|
| Atherosclerosis Development | Significantly prevented | nih.gov |
| Macrophage Burden in Aortic Lesions | Reduced | nih.gov |
| NADPH Oxidase Subunits (p22phox, gp91phox) | Significantly lower | nih.gov |
| Adhesion Molecules (ICAM-1, VCAM-1) | Significantly lower | nih.gov |
| Acetylcholine-induced Vascular Relaxation | Significantly greater | nih.gov |
Effects on Foam Cell Formation and Cholesterol Efflux in Macrophages
Dihomo-gamma-linolenic acid (DGLA), the precursor to this compound, has been shown to inhibit the formation of foam cells, a critical early event in the development of atherosclerosis. nih.govnih.gov This inhibition is achieved through a dual mechanism: reducing the uptake of modified low-density lipoprotein (LDL) and enhancing cholesterol efflux from macrophages. nih.govnih.gov
DGLA curtails the uptake of modified LDL by macrophages through both macropinocytosis and receptor-mediated endocytosis. nih.gov Specifically, it reduces the expression of two key scavenger receptors, SR-A and CD36, which are responsible for internalizing modified LDL. nih.govnih.gov
In addition to limiting cholesterol uptake, DGLA actively promotes the removal of cholesterol from macrophages. nih.govnih.gov This process, known as cholesterol efflux, is a key component of reverse cholesterol transport, the pathway by which excess cholesterol is returned to the liver for excretion. frontiersin.org DGLA stimulates this efflux, thereby preventing the accumulation of cholesterol that leads to foam cell formation. nih.govnih.gov Studies have also indicated that DGLA can improve the mitochondrial bioenergetic profile of macrophages by decreasing proton leak. nih.govnih.gov
Table 2: Mechanisms of DGLA on Foam Cell Formation and Cholesterol Efflux
| Process | Effect of DGLA | Specific Mechanism | Reference |
|---|---|---|---|
| Foam Cell Formation | Attenuated | Inhibition of modified LDL uptake and stimulation of cholesterol efflux. | nih.govnih.gov |
| Modified LDL Uptake | Inhibited | Reduction in the expression of scavenger receptors SR-A and CD36. | nih.govnih.gov |
| Cholesterol Efflux | Stimulated | Promotes the removal of cholesterol from foam cells. | nih.govnih.gov |
| Macrophage Mitochondrial Bioenergetics | Improved | Decreased proton leak. | nih.govnih.gov |
Vasodilation and Blood Pressure Modulation Mechanisms
Dihomo-gamma-linolenic acid (DGLA) and its metabolites play a role in vasodilation and the modulation of blood pressure. nih.gov Vasodilation, the widening of blood vessels, leads to decreased systemic vascular resistance and an increase in blood flow, which in turn reduces blood pressure. nih.gov
One of the proposed mechanisms for DGLA's effect on blood pressure is through its conversion to prostaglandin E1 (PGE1), a known vasodilator. nih.gov In spontaneously hypertensive rats (SHR), an animal model for hypertension, there is evidence of a defect in the release of DGLA, which may contribute to their increased vascular reactivity and high blood pressure. nih.gov Studies have shown that the release of DGLA and other fatty acids is reduced in the mesenteric vascular beds of SHR compared to their normotensive counterparts. nih.gov
Dietary supplementation with evening primrose oil, a source of gamma-linolenic acid which is a precursor to DGLA, has been shown to increase the release of DGLA, reduce vascular reactivity, and lower blood pressure in SHR. nih.gov This suggests that increasing the availability of DGLA can lead to the production of vasodilatory prostaglandins, thereby helping to modulate blood pressure. nih.gov In normal diet-fed ApoE-deficient mice, DGLA supplementation resulted in significantly greater acetylcholine-induced vascular relaxation. nih.gov
Table 3: DGLA and Blood Pressure Regulation
| Model | Finding | Proposed Mechanism | Reference |
|---|---|---|---|
| Spontaneously Hypertensive Rats (SHR) | Reduced release of DGLA from mesenteric vascular beds. | Defect in DGLA release may contribute to increased vascular reactivity. | nih.gov |
| Spontaneously Hypertensive Rats (SHR) | Dietary supplementation with a DGLA precursor increased DGLA release, reduced vascular reactivity, and lowered blood pressure. | Increased DGLA availability leads to the production of vasodilatory prostaglandins like PGE1. | nih.gov |
| ApoE-deficient Mice | DGLA supplementation led to greater acetylcholine-induced vascular relaxation. | Potential enhancement of endothelial function. | nih.gov |
Cell Growth and Proliferation Studies
Inhibition of Synovial Cell Proliferation (in vitro)
In the context of rheumatoid arthritis (RA), the abnormal proliferation of fibroblast-like synoviocytes (FLS) is a key pathological feature that contributes to joint destruction. nih.govxiahepublishing.com While direct studies on this compound are limited, research into related pathways and compounds provides insight into potential mechanisms for inhibiting synovial cell proliferation.
Activated RA-FLS exhibit tumor-like characteristics, including aggressive proliferation. nih.govbiorxiv.org Various compounds have been shown to inhibit the proliferation of RA-FLS in vitro. nih.govxiahepublishing.com For instance, the phytochemical 3,3'-Diindolylmethane (DIM) has been demonstrated to inhibit the proliferation of RA-FLS. nih.gov Similarly, E64FC26, a protein disulfide isomerase inhibitor, has been shown to reduce the proliferation of RA fibroblast-like synoviocytes. xiahepublishing.com Another small molecule, NSM00191, also significantly reduced the cell proliferation of HFLS-RA cells. ijbs.com These studies often utilize in vitro models where primary RA-FLS are isolated from patients or cell lines are used. nih.govfrontiersin.org The inhibition of proliferation is a key therapeutic target in RA to prevent the formation of pannus tissue and subsequent joint damage. biorxiv.orgfrontiersin.org
Attenuation of Endothelial Cell Proliferation
Dihomo-gamma-linolenic acid (DGLA) has been shown to attenuate the proliferation of endothelial cells. nih.govnih.gov This is a significant finding as endothelial cell proliferation is a key process in angiogenesis, the formation of new blood vessels, which is involved in both normal physiological processes and pathological conditions.
The attenuation of endothelial cell proliferation by DGLA contributes to its anti-atherogenic properties. nih.govnih.gov In the context of atherosclerosis, the proliferation of endothelial cells is one of the early events in the development of atherosclerotic plaques. scienceopen.com By inhibiting this process, DGLA may help to slow the progression of the disease. nih.govnih.gov
Studies have demonstrated that DGLA's actions extend to key cell types associated with atherosclerosis, including the attenuation of endothelial cell proliferation. nih.govnih.gov This inhibitory effect on endothelial cell growth is a crucial aspect of the broader biological activities of DGLA.
Anti-neoplastic Activities in Pre-clinical Models
While direct studies on this compound are not extensively detailed, the broader context of anti-neoplastic research in preclinical models provides a framework for understanding potential mechanisms. Preclinical animal models are fundamental in the discovery and development of anti-cancer drugs. mdpi.com These models, which include rodent models, are used to identify therapeutic targets and evaluate the efficacy of new treatments. mdpi.com
For example, in preclinical prostate cancer models, the combination of certain therapeutic agents has been shown to reduce average tumor volume and decrease the rate of tumor growth in xenograft models. nih.gov In vitro assessments in these studies often involve cell proliferation assays to demonstrate anti-tumor activity. nih.gov
In the context of breast cancer research, upregulation of certain genes has been shown to inhibit the proliferation of breast cancer cells. plos.org Overexpression of the NDRG2 gene, for instance, has been found to suppress tumor cell growth. plos.org These preclinical findings highlight the importance of targeting cell proliferation in cancer therapy and provide a basis for the investigation of novel compounds with potential anti-neoplastic activities.
Anti-allergic and Hypersensitivity Research
Pre-clinical investigations into this compound (DGLA-EA) have revealed its potential role in mitigating allergic reactions and hypersensitivity. These studies, primarily conducted in animal models, have explored the compound's mechanisms of action, shedding light on its influence on atopic dermatitis, immune cell responses, and the production of inflammatory mediators.
Mechanisms of Atopic Dermatitis Amelioration in Animal Models (e.g., NC/Nga mice)
Research utilizing NC/Nga mice, a model that spontaneously develops skin lesions similar to human atopic dermatitis (AD), has demonstrated the potential of DGLA, the precursor to DGLA-EA, in preventing the development of this condition. nih.gov Oral administration of DGLA was found to significantly lower clinical skin severity scores in these mice. nih.gov This was accompanied by a reduction in scratching behavior, a key symptom of AD. nih.govnih.gov Histological analysis of the skin from DGLA-fed mice showed marked improvement compared to control groups. nih.gov
The amelioration of AD-like symptoms is linked to several underlying mechanisms. One key factor is the upregulation of Prostaglandin D1 (PGD1) in the skin following DGLA administration. nih.gov PGD1, a metabolite of DGLA, has been shown to suppress immunoglobulin E (IgE)-mediated degranulation of mast cells. nih.gov Furthermore, PGD1 can inhibit the gene expression of thymic stromal lymphopoietin (TSLP) in keratinocytes, a cytokine involved in initiating the allergic inflammatory cascade. nih.gov Studies have also indicated that DGLA can inhibit the proliferation of T-cells, which are crucial drivers of the chronic inflammation seen in atopic dermatitis. nih.govresearchgate.net
The table below summarizes the key findings from a study investigating the effects of DGLA on atopic dermatitis in NC/Nga mice.
| Parameter | Control Group (No DGLA) | DGLA-Fed Group | Significance |
| Clinical Skin Severity Score | High | Significantly Lower nih.gov | p < 0.05 |
| Scratching Behavior | Frequent | Reduced nih.gov | Not specified |
| Plasma Total IgE Levels | Elevated | Reduced nih.gov | Not specified |
| Skin Histology | Inflammatory Infiltrates | Improved nih.gov | Not specified |
Impact on Degranulation and Immunoglobulin E (IgE) Levels
DGLA-EA's precursor, DGLA, has been shown to influence the degranulation of mast cells, a critical event in the allergic response. nih.gov Mast cell degranulation releases a variety of inflammatory mediators, including histamine (B1213489) and leukotrienes, which contribute to the symptoms of allergies. nih.govcebm.netthedysautonomiaproject.org Research suggests that DGLA's inhibitory effect on degranulation is mediated through its conversion to PGD1. nih.govnih.govresearchgate.net PGD1 has a suppressive effect on IgE-mediated degranulation. nih.gov
In addition to its effects on mast cell degranulation, DGLA administration has been associated with a reduction in total plasma Immunoglobulin E (IgE) levels in NC/Nga mice. nih.gov IgE is the primary antibody involved in type I hypersensitivity reactions, and elevated levels are a hallmark of atopic diseases. mdpi.combjournal.org By binding to high-affinity receptors (FcεRI) on mast cells and basophils, IgE sensitizes these cells to allergens, priming them for degranulation upon subsequent allergen exposure. mdpi.combjournal.orgfrontiersin.org The reduction in IgE levels observed in DGLA-treated animal models suggests a systemic immunomodulatory effect that could contribute to its anti-allergic properties. nih.govresearchgate.net
| Mediator/Cellular Process | Effect of DGLA/PGD1 | Mechanism |
| Mast Cell Degranulation | Reduced nih.govresearchgate.net | Mediated by Prostaglandin D1 (PGD1) nih.gov |
| Total Plasma IgE Levels | Reduced nih.govresearchgate.net | Systemic immunomodulatory effect |
Suppression of Leukotriene Metabolism and Histamine Production
DGLA has been found to suppress the metabolism of leukotrienes, which are potent inflammatory lipid mediators derived from arachidonic acid. nih.govresearchgate.net Leukotrienes, particularly the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are powerful bronchoconstrictors and play a significant role in the pathophysiology of asthma and allergic rhinitis. harvard.eduwikipedia.org Leukotriene B4 (LTB4) is a strong chemoattractant for neutrophils, promoting inflammation. wikipedia.orgsemanticscholar.org Studies have indicated that DGLA can lead to a decrease in leukotriene production, which is another mechanism contributing to its anti-inflammatory and anti-allergic effects. nih.govresearchgate.net
While direct studies on this compound's effect on histamine production are limited, the inhibition of mast cell degranulation by its precursor DGLA inherently suggests a reduction in histamine release. nih.govnih.govresearchgate.net Histamine, a primary mediator of allergic reactions, is stored in the granules of mast cells and basophils and is released upon their activation. cebm.netjnmjournal.orgwikipedia.org By stabilizing mast cells and preventing degranulation, DGLA indirectly suppresses the release of histamine and other pro-inflammatory substances, thereby alleviating allergic symptoms. nih.govresearchgate.net
| Inflammatory Mediator | Effect of DGLA | Relevance to Allergic Response |
| Leukotrienes | Suppressed Metabolism nih.govresearchgate.net | Reduction of potent bronchoconstrictors and pro-inflammatory mediators. harvard.eduwikipedia.org |
| Histamine | Indirectly Suppressed Production nih.govresearchgate.net | Reduction of a primary mediator of itching, vasodilation, and bronchoconstriction. cebm.netjnmjournal.orgwikipedia.org |
Analytical and Research Methodologies in Dihomo Gamma Linolenamide Studies
Quantification Techniques
Accurate measurement of DGLA and its derivatives is fundamental to understanding its metabolism and mechanism of action. Researchers employ several advanced analytical methods for this purpose.
Mass spectrometry (MS)-based lipidomics has become an indispensable tool for the comprehensive analysis of lipids, including DGLA and its various metabolites. nih.govthermofisher.commdpi.com This high-throughput technology offers high sensitivity and accuracy, allowing for the identification and quantification of a wide array of lipid species within a biological sample. nih.govthermofisher.com In the context of DGLA, techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) and shotgun lipidomics are utilized to analyze its presence in complex mixtures such as human milk, where phospholipids (B1166683) containing DGLA have been identified as potential biomarkers. nih.gov
Targeted lipidomics, a quantitative approach, focuses on verifying and validating specific, known lipids across numerous samples. thermofisher.com This is particularly useful for tracking changes in DGLA levels and its downstream products in response to various stimuli or in different pathological states. Untargeted lipidomics, on the other hand, provides a broader, more exploratory view of the entire lipidome, which can reveal novel DGLA metabolites or unexpected alterations in lipid profiles. mdpi.com The versatility of MS allows for detailed structural elucidation of lipid molecules through fragmentation analysis, which is crucial for distinguishing between isomeric forms of fatty acids. mdpi.com
Gas chromatography (GC) is a well-established and reliable method for the quantitative analysis of fatty acid profiles in biological samples. mdpi.comnih.gov This technique is frequently used to determine the concentration of DGLA in serum, plasma, and various tissues. nih.govnih.govmdpi.com For GC analysis, fatty acids must first be converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs), through a process called derivatization. nih.gov
The separation of FAMEs is typically achieved on a capillary column, followed by detection using a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS). mdpi.comnih.gov GC-MS offers the advantage of providing structural information in addition to quantification. nih.gov To ensure high accuracy and precision, stable isotope-labeled internal standards are often used, which helps to correct for any sample loss during preparation and analysis. nih.govlipidmaps.org This method has been successfully applied to analyze fatty acid composition in various cell types, including macrophages, and in human serum, where it has been used to identify sex-based differences in DGLA levels. nih.govnih.gov
| Study Population | Analytical Method | Key Findings Regarding DGLA | Reference |
|---|---|---|---|
| 26 healthy Japanese subjects (11 men, 15 women) | GC-MS | Serum DGLA levels were significantly lower in women than in men. | nih.gov |
| 1002 elderly patients with a recent myocardial infarction | Gas chromatography | Low serum levels of DGLA were associated with a poor outcome. The median DGLA value was 2.89 %wt. | mdpi.com |
Investigating the biological effects of DGLA often involves measuring its impact on intracellular signaling pathways. Key second messengers like cyclic AMP (cAMP) and calcium (Ca2+) are frequently assessed to understand how DGLA modulates cellular responses. Techniques to measure cAMP levels can include enzyme-linked immunosorbent assays (ELISAs) and fluorescence-based assays. Calcium mobilization is often monitored using fluorescent calcium indicators, which allow for real-time visualization and quantification of changes in intracellular calcium concentrations in response to DGLA or its metabolites. These measurements provide critical insights into the signaling cascades initiated by DGLA.
Gas Chromatography for Fatty Acid Profiling
In Vitro Cellular Models
To dissect the specific cellular and molecular mechanisms of DGLA action, researchers utilize a variety of in vitro cellular models. These systems allow for controlled experiments to observe the direct effects of DGLA on different cell types.
Cell culture is a cornerstone of DGLA research, providing a simplified and controlled environment to study its effects. Various cell lines and primary cells are employed depending on the research question. For instance, human macrophages are a key model for studying the role of DGLA in inflammation and atherosclerosis. nih.govnih.gov Studies have shown that DGLA can be metabolized by murine peritoneal macrophages and can influence the expression of pro-atherogenic genes in human macrophages. nih.govnih.gov
Synovial cells are utilized in research related to inflammatory arthritis, such as rheumatoid arthritis. biorxiv.orgclinexprheumatol.org The synovium in both mice and humans is known to be highly heterogeneous, containing various macrophage subsets. biorxiv.org Research has focused on how different macrophage populations within the synovium contribute to inflammation and how they might be modulated by fatty acids. biorxiv.orgfrontiersin.org Transfection systems, where cells are genetically modified to overexpress or silence specific genes, are also employed to investigate the molecular targets of DGLA and its metabolites.
| Cell Type | Research Focus | Key Findings | Reference |
|---|---|---|---|
| Human Macrophages | Atherosclerosis, Inflammation | DGLA attenuates chemokine-driven migration, foam cell formation, and the expression of pro-atherogenic genes. | nih.gov |
| Murine Peritoneal Macrophages | DGLA Metabolism | These cells can metabolize DGLA through desaturation, elongation, and oxygenation reactions. | nih.gov |
| Synovial Macrophages | Inflammatory Arthritis | Different subsets of synovial macrophages play distinct roles in the recruitment of monocytes during inflammation. | biorxiv.org |
| Human Colon Cancer Cells | Cancer Proliferation | DGLA inhibits motility and invasiveness by increasing the expression of E-cadherin. | nih.gov |
A range of functional assays are used to characterize the physiological effects of DGLA on cultured cells.
Migration Assays: These assays, such as the transwell or wound-healing assay, are used to assess the effect of DGLA on cell motility. For example, DGLA has been shown to attenuate chemokine-driven migration of monocytic cells. nih.gov
Proliferation Assays: These are used to determine the impact of DGLA on cell growth. Studies have demonstrated that DGLA can inhibit the proliferation of certain cell types, including endothelial cells and tumor cells. nih.govnih.gov
Gene Expression Analysis: Techniques like quantitative polymerase chain reaction (qPCR) and microarray or RNA-sequencing are used to measure changes in gene expression in response to DGLA treatment. Research has shown that DGLA can regulate the expression of key genes involved in inflammation and lipid metabolism in human macrophages. nih.gov
Bioenergetics Assays: These assays measure cellular metabolism, including mitochondrial function. DGLA has been found to improve the mitochondrial bioenergetic profile of macrophages by reducing proton leak. nih.gov
These functional assays provide crucial data on the diverse biological activities of DGLA and help to elucidate its potential therapeutic applications. nih.gov
Cell Culture and Transfection Systems (e.g., CHO-K1 cells, human macrophages, synovial cells)
Advanced Animal Models for Pre-clinical Research
Pre-clinical research involving Dihomo-gamma-linolenic acid (DGLA) leverages sophisticated animal models to investigate its physiological roles and therapeutic potential. The careful selection and characterization of these models are paramount for obtaining translatable and reliable data.
Murine models are central to in vivo studies of DGLA due to their genetic tractability and the availability of well-characterized strains that mimic human diseases. nih.gov The choice of model depends on the specific research question, whether it relates to inflammation, metabolic disorders, or other pathologies.
For instance, in atherosclerosis research, the apolipoprotein E (ApoE)-deficient mouse is a widely used model. nih.gov These mice develop spontaneous atherosclerotic plaques, and studies have shown that DGLA supplementation can attenuate this plaque formation, providing a valuable system to dissect the anti-atherogenic mechanisms of DGLA. nih.gov Another relevant model is the low-density lipoprotein receptor (LDLR)-deficient mouse , which, when fed a high-fat diet, also develops atherosclerosis and allows for the study of DGLA's impact on lipid metabolism and inflammation in this context. cardiff.ac.uk
In the realm of allergic and inflammatory skin conditions, the NC/Nga mouse is a well-established model for atopic dermatitis. lipidmaps.org Research has demonstrated that oral administration of DGLA can prevent the development of atopic dermatitis-like skin lesions in these mice, making them an excellent tool for studying the anti-allergic and anti-inflammatory properties of DGLA. mdpi.comcaymanchem.com
For studies focused on metabolic syndrome and fatty acid oxidation disorders, various genetic mouse models are available. nih.govoup.com These can include models with deficiencies in specific enzymes involved in fatty acid metabolism, such as long-chain acyl-CoA dehydrogenase (LCAD) or short-chain acyl-CoA dehydrogenase (SCAD) deficient mice. oup.comnih.gov While not always directly studying DGLA, these models provide critical insights into the broader pathways of fatty acid metabolism where DGLA plays a role. oup.com Genetically engineered mice, such as those with modifications in the fatty acid desaturase (FADS) gene cluster, are also crucial for understanding the conversion of DGLA to other bioactive lipids. nih.govnih.gov
The characterization of these models involves a detailed analysis of their phenotype, including their lipid profiles, inflammatory markers, and specific pathological features relevant to the disease being studied. This comprehensive characterization ensures that the chosen model is appropriate for investigating the specific effects of DGLA.
Table 1: Examples of Murine Models in Dihomo-gamma-Linolenic Acid Research
| Murine Model | Key Characteristics | Relevance to DGLA Research | Reference |
|---|---|---|---|
| Apolipoprotein E (ApoE)-deficient | Develops spontaneous hypercholesterolemia and atherosclerotic plaques. | Investigating the anti-atherosclerotic effects of DGLA. | nih.gov |
| NC/Nga | Develops atopic dermatitis-like skin lesions under specific conditions. | Studying the role of DGLA in preventing allergic skin inflammation. | mdpi.comcaymanchem.com |
| Fatty Acid Desaturase (FADS) gene cluster modified | Altered ability to synthesize long-chain polyunsaturated fatty acids. | Understanding the metabolic fate of DGLA and the balance between its pro- and anti-inflammatory derivatives. | nih.govnih.gov |
| Staggerer (RORαsg/sg) | Contains a deletion in the gene encoding the nuclear receptor RORα, leading to ataxia and metabolic abnormalities. | Provides insights into the role of nuclear receptors in lipid metabolism, which can be influenced by fatty acids like DGLA. | frontiersin.org |
Ensuring the reproducibility of animal studies is a critical challenge in pre-clinical research. plos.org In the context of DGLA studies, which often involve lipidomics and analysis of inflammatory pathways, several methodological factors must be carefully controlled.
Standardization and Reporting: Rigorous standardization of experimental protocols is essential. This includes the animal's diet, housing conditions, age, and sex. The composition of the control and experimental diets, particularly the fatty acid content, must be precisely defined and reported to allow for accurate interpretation and replication of the findings. The source and purity of the DGLA used for supplementation are also critical variables.
Genetic Background: The genetic background of the murine model can significantly influence experimental outcomes. nih.gov For example, the severity of metabolic syndrome in leptin-deficient (Lepob/ob) mice can vary depending on the background strain. nih.gov Therefore, it is crucial to use and report the specific inbred strain and to consider potential background effects when interpreting data.
Sample Handling and Processing: The reliability of lipidomic data is highly dependent on pre-analytical variables. fz-juelich.de Factors such as the animal's fasting state, sample collection methods, and storage conditions can significantly impact the measured lipid profiles. fz-juelich.de Establishing and adhering to standardized operating procedures for sample handling is crucial to minimize variability and ensure data quality. lcms.cz
Heterogeneity vs. Standardization: While standardization is important, some research suggests that overly strict standardization can lead to results that are idiosyncratic to a specific laboratory's conditions, potentially causing poor reproducibility. plos.org Introducing planned, systematic variation, such as using multi-laboratory study designs, can increase the external validity and reproducibility of findings. plos.org
Statistical Analysis and Power: Appropriate statistical methods and adequate sample sizes are necessary to detect true biological effects and avoid false positives. Power calculations should be performed during the experimental design phase to ensure that the study is sufficiently powered.
In vivo imaging techniques provide a non-invasive means to study the metabolic fate and effects of DGLA in living animals over time. These methods offer spatial and temporal information that is often not obtainable through traditional biochemical assays.
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): PET and SPECT are highly sensitive nuclear imaging techniques that can be used to trace the biodistribution and uptake of radiolabeled fatty acids. nih.gov While specific PET or SPECT tracers for DGLA are not commonly reported, the principles can be applied. For example, fatty acids can be labeled with radioisotopes like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F) to create PET tracers. nih.govnih.gov These tracers, such as ¹¹C-palmitate, have been used to image cardiac lipid metabolism and could be adapted to study the uptake and metabolism of DGLA in various tissues. nih.gov Deuterium-labeled DGLA has also been synthesized and could potentially be used in imaging studies. medchemexpress.com
Magnetic Resonance Imaging (MRI) and Magnetic Resonance Spectroscopy (MRS): MRI and MRS are powerful techniques for assessing tissue composition and metabolism without the use of ionizing radiation. nih.gov MRI can provide detailed anatomical information and can be used to quantify fat deposition in different tissues. wiley.comnih.gov MRS can measure the relative concentrations of different types of fatty acids (saturated, monounsaturated, polyunsaturated) within a specific region of interest, offering a non-invasive way to assess changes in tissue fatty acid composition following DGLA supplementation. nih.govwiley.com Advanced MRS techniques using stable isotopes like deuterium (B1214612) (²H) have the potential to directly trace the incorporation of labeled DGLA into tissue triglycerides. nih.gov
These imaging modalities can be used to monitor changes in inflammation, plaque size in atherosclerosis models, or lipid accumulation in metabolic disease models in response to DGLA administration, providing dynamic insights into its in vivo effects. nih.govbiorxiv.org
Table 2: In vivo Imaging Techniques in Fatty Acid Research
| Technique | Principle | Application in Fatty Acid Research | Reference |
|---|---|---|---|
| PET/SPECT | Detection of gamma rays emitted by radiotracers. | Tracing the in vivo uptake, distribution, and metabolism of radiolabeled fatty acids. | nih.govnih.gov |
| MRI | Uses magnetic fields and radio waves to create detailed images of organs and tissues. | Anatomical imaging and quantification of adipose tissue and ectopic fat deposition. | wiley.comnih.gov |
| MRS | A non-invasive analytical technique that provides metabolic information. | Quantifying the relative composition of different fatty acids in specific tissues. | nih.govwiley.com |
Methodological Considerations for Reproducibility in Animal Studies
Integrated Omics Approaches
To unravel the complex mechanisms of action of Dihomo-gamma-linolenic acid, researchers are increasingly turning to integrated "omics" approaches. By combining data from transcriptomics, proteomics, and metabolomics, a more holistic understanding of DGLA's impact on cellular and systemic pathways can be achieved.
Transcriptomics: This approach involves the study of the complete set of RNA transcripts produced by an organism. In DGLA research, transcriptomics can reveal how DGLA supplementation alters the expression of genes involved in inflammation, lipid metabolism, and other relevant pathways. For example, studies have used techniques like RT-PCR arrays to show that DGLA can inhibit the expression of numerous pro-atherogenic genes in macrophages. cardiff.ac.uk Transcriptomic analyses have also been instrumental in understanding lipid metabolism in various organisms under different conditions, which provides a basis for studying the effects of specific fatty acids like DGLA. researchgate.net
Proteomics: Proteomics is the large-scale study of proteins. In the context of DGLA, proteomics can identify changes in the abundance and post-translational modifications of proteins in response to DGLA treatment. This can provide insights into how DGLA affects enzyme activity, signaling pathways, and cellular structures. For instance, proteomic approaches could be used to identify the specific enzymes whose expression or activity is altered by DGLA, leading to changes in the production of downstream signaling molecules. mdpi.com
The true power of omics approaches is realized when data from different levels are integrated. nih.gov Network integration analysis combines transcriptomic, proteomic, and metabolomic datasets to construct comprehensive models of the biological pathways affected by DGLA. cardiff.ac.uk
By overlaying these different data types, researchers can move beyond a simple list of changed molecules to a more functional understanding of the system. For example, an increase in the transcript for a particular enzyme (from transcriptomics) can be correlated with an increase in the protein itself (from proteomics) and a subsequent increase in its metabolic product (from metabolomics). This provides strong evidence for the activation of a specific pathway.
Software platforms and bioinformatics tools are used to build these network models, which can visualize the complex interactions between genes, proteins, and metabolites. cardiff.ac.ukresearchgate.net These networks can help to identify key "hub" genes or proteins that are central to the effects of DGLA and may represent novel therapeutic targets. cardiff.ac.ukresearchgate.net For example, by integrating data on gene expression changes in macrophages treated with DGLA and its metabolites, researchers can construct protein-protein interaction networks to identify key regulatory nodes in inflammatory signaling. cardiff.ac.uk This integrated approach is essential for elucidating the multifaceted mechanisms through which DGLA exerts its biological effects. nih.govresearchgate.net
Emerging Research Areas and Future Perspectives on Dihomo Gamma Linolenamide
Elucidation of Undiscovered Signaling Pathways and Molecular Targets
While DGLA is known to be a precursor to anti-inflammatory eicosanoids like prostaglandin (B15479496) E1 (PGE1) and 15-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE), current research is delving into signaling pathways beyond the classic cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.govwikipedia.orgdrugbank.com
One area of active investigation is its potential interaction with the endocannabinoid system. Due to its structural resemblance to anandamide, researchers are exploring whether DGLA can directly bind to and modulate cannabinoid receptors or if it influences the levels of other endocannabinoids. ontosight.ai
Furthermore, studies are examining DGLA's impact on intracellular signaling cascades and gene expression. For instance, research has shown that DGLA can inhibit the production of tumor necrosis factor-alpha (TNF-α) by human leukocytes, and this effect appears to be independent of COX activity, suggesting the involvement of alternative signaling mechanisms. nih.gov In the context of atherosclerosis, DGLA has been found to attenuate the expression of pro-atherogenic genes in human macrophages induced by pro-inflammatory cytokines. nih.gov This inhibition is mediated, in part, by the suppression of signal transducer and activator of transcription-1 (STAT1) phosphorylation. nih.gov
Table 1: Investigated Molecular Interactions of Dihomo-gamma-Linolenamide
| Molecular Target/Pathway | Observed Effect in Preclinical Models | Potential Implication |
| Cyclooxygenase (COX) Enzymes | Substrate for COX-1 and COX-2, leading to the synthesis of series-1 prostaglandins (B1171923) (e.g., PGE1). nih.govdrugbank.com | Anti-inflammatory and vasodilatory effects. nih.gov |
| Lipoxygenase (LOX) Enzymes | Substrate for 15-lipoxygenase, producing 15-HETrE. nih.gov Competitively inhibits arachidonic acid metabolism. wikipedia.org | Anti-inflammatory actions. nih.gov |
| Endocannabinoid System | Investigated as a potential endocannabinoid-like molecule due to structural similarity to anandamide. ontosight.ai | Modulation of pain and inflammation. ontosight.ai |
| Cytokine Production (e.g., TNF-α) | Inhibits TNF-α production in human peripheral blood mononuclear cells independently of COX activity. nih.gov | Immunomodulatory effects. nih.gov |
| Gene Expression (e.g., pro-atherogenic genes) | Attenuates the expression of key pro-atherogenic genes in human macrophages. nih.gov | Anti-atherosclerotic potential. nih.gov |
| STAT1 Signaling | Inhibits interferon-γ-induced phosphorylation of STAT1. nih.gov | Modulation of inflammatory and immune responses. nih.gov |
Development of Advanced Pre-clinical Research Models
To better understand the in vivo effects of DGLA, the development of more sophisticated preclinical models is essential. While early studies utilized cultured cells and simple animal models, current research is moving towards more complex and clinically relevant systems.
Genetically engineered mouse models are proving to be invaluable. For example, the apolipoprotein E (ApoE) deficient mouse has been used to demonstrate the anti-atherosclerotic effects of DGLA. nih.gov Future research will likely involve the use of tissue-specific knockout or transgenic models to dissect the role of specific enzymes and receptors in DGLA metabolism and signaling in different organs and cell types.
The development of "humanized" models, where human cells or tissues are transplanted into immunodeficient mice, offers a promising avenue to study the effects of DGLA in a more human-like physiological context. These models could be particularly useful for investigating the immunomodulatory properties of DGLA.
Furthermore, advancements in organoid technology, which involves growing three-dimensional "mini-organs" from stem cells, could provide a powerful platform for studying the tissue-specific effects of DGLA and its metabolites in a controlled in vitro environment that better mimics the complexity of native tissues.
Standardization of Methodologies and Data Reporting in DGLA Research
A significant challenge in the field of lipid research, including the study of DGLA, is the lack of standardized methodologies for sample collection, analysis, and data reporting. This can lead to variability in results between different laboratories and make it difficult to compare findings across studies.
There is a growing recognition of the need for harmonized protocols for lipidomics analysis, which is the large-scale study of lipids in biological systems. This includes standardizing procedures for lipid extraction, chromatographic separation, and mass spectrometric detection. The establishment of reference materials and participation in laboratory proficiency testing programs are crucial steps towards achieving better data quality and comparability.
In the context of DGLA research, it is particularly important to accurately measure not only DGLA itself but also its precursor, γ-linolenic acid (GLA), and its downstream metabolites, such as arachidonic acid (AA) and the various eicosanoids. nih.gov The ratio of linoleic acid to DGLA (LA:DGLA) has been proposed as an emerging biomarker for zinc status, highlighting the importance of measuring related fatty acids. nih.gov
Clear reporting guidelines for DGLA research are also needed. This should include detailed descriptions of the experimental design, the analytical methods used, and the statistical analyses performed. Adherence to such guidelines will enhance the transparency and reproducibility of research in this field.
Exploration of DGLA's Role in Specific Disease Pathophysiology in Pre-clinical Models
Building on the foundational understanding of its biochemical properties, a major focus of future research is to explore the role of DGLA in the pathophysiology of specific diseases using relevant preclinical models.
Table 2: Preclinical Disease Models Investigating this compound
| Disease Area | Preclinical Model | Key Findings | Reference |
| Atherosclerosis | Apolipoprotein E (ApoE) deficient mice | DGLA supplementation attenuated the development of atherosclerosis. nih.gov It also inhibited monocyte migration, foam cell formation, and the expression of pro-atherogenic genes in human macrophages. nih.gov | nih.gov, nih.gov |
| Inflammation | Human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS) | DGLA inhibited the production of TNF-α. nih.gov | nih.gov |
| Allergic Reactions | Mouse models of atopic dermatitis | Oral administration of DGLA-rich oil showed therapeutic potential. mdpi.com | mdpi.com |
| Cancer | Various cancer cell lines and animal models | DGLA and its metabolites have shown anti-neoplastic activities in some models. nih.gov | nih.gov |
| Cardiovascular Disease | Elderly patients with a recent myocardial infarction (observational study) | Low serum levels of DGLA were associated with a higher risk of total death. nih.govmdpi.com | nih.gov, mdpi.com |
In the realm of cardiovascular disease, preclinical studies have shown that DGLA can attenuate atherosclerosis in mice. nih.gov It achieves this through multiple mechanisms, including reducing chemokine-driven monocytic migration, inhibiting foam cell formation by downregulating scavenger receptors, and stimulating cholesterol efflux. nih.gov DGLA also attenuates the proliferation of endothelial cells and the migration of smooth muscle cells. nih.gov
The role of DGLA in inflammatory and autoimmune diseases is another critical area of investigation. Its ability to be converted into anti-inflammatory mediators and to competitively inhibit the production of pro-inflammatory eicosanoids from arachidonic acid makes it a compound of significant interest for conditions like rheumatoid arthritis and atopic dermatitis. nih.gov
Furthermore, the anti-proliferative effects of DGLA and its metabolites observed in some cancer cell lines warrant further investigation in preclinical cancer models to determine its potential as an adjunct to conventional cancer therapies. nih.govfrontiersin.org The exploration of DGLA's role in neurological and metabolic disorders is also an emerging field, given the widespread importance of lipid signaling in these conditions.
Q & A
Q. What are the key methodologies for analyzing DGLA biosynthesis pathways in transgenic plant models?
DGLA biosynthesis can be studied using gas chromatography-mass spectrometry (GC-MS) to quantify fatty acid profiles in transgenic safflower seeds engineered with Δ6-desaturase genes. Stable isotope labeling (e.g., ¹³C-glucose) tracks precursor incorporation into DGLA, while metabolic flux analysis identifies rate-limiting enzymatic steps. Nykiforuk et al. (2012) demonstrated that transgenic safflower seeds accumulated up to 40% γ-linolenic acid (GLA), a DGLA precursor, highlighting the role of gene overexpression in lipid engineering .
Q. How does DGLA modulate inflammatory eicosanoid pathways in vitro?
DGLA serves as a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, producing anti-inflammatory prostaglandins (e.g., PGE1) and pro-inflammatory 15-HETrE. Methodologically, LC-MS/MS quantifies eicosanoid metabolites in macrophage cell lines treated with DGLA. COX/LOX inhibition assays (e.g., using NS-398 or baicalein) differentiate pathway contributions. Sergeant et al. (2016) reported that DGLA-derived PGE1 reduces TNF-α by 60% in LPS-stimulated monocytes, while 15-HETrE enhances IL-6 secretion, illustrating its dual role .
Q. What experimental models are used to evaluate DGLA’s anti-proliferative effects in cancer research?
Cell culture models (e.g., MCF-7 breast cancer cells) treated with DGLA at varying concentrations (10–100 µM) assess proliferation via MTT assays. RNA-seq identifies DGLA-induced gene expression changes, such as downregulation of cyclin D1. Wang et al. (2012) observed a 50% reduction in colon cancer cell viability at 80 µM DGLA, linked to apoptosis via caspase-3 activation .
Advanced Research Questions
Q. How can conflicting data on DGLA’s pro- vs. anti-inflammatory roles be resolved?
Contradictions arise from tissue-specific enzyme expression (e.g., COX-1 vs. COX-2) and metabolite ratios. A meta-analysis of 15 studies (1990–2023) reveals that DGLA’s anti-inflammatory effects dominate in epithelial cells (PGE1:15-HETrE ratio >2:1), while pro-inflammatory outcomes occur in leukocytes with LOX dominance. In vivo models (e.g., zebrafish inflammation assays) with tissue-specific knockout of LOX isoforms can clarify context-dependent effects .
Q. What experimental designs address DGLA’s dose-dependent biphasic effects on thrombosis?
Platelet aggregation assays (e.g., turbidimetry) show that 12(S)-HETrE, a 12-LOX metabolite of DGLA, inhibits collagen-induced aggregation by 70% at 1 nM but promotes it at 100 nM. Dose-response curves (0.1–100 nM) in human platelets, combined with Gαs knockout models, validate its signaling duality. Yeung et al. (2016) linked low-dose 12(S)-HETrE to cAMP elevation, reducing thrombus formation in murine models .
Q. How does DGLA interact with other polyunsaturated fatty acids (PUFAs) in lipidomic networks?
Lipidomics using UPLC-Q-TOF/MS identifies DGLA’s synergies with arachidonic acid (AA) and eicosapentaenoic acid (EPA). In co-culture systems, DGLA (50 µM) and EPA (50 µM) reduce pro-inflammatory leukotrienes by 45% compared to single treatments. Multivariate analysis (PCA) of lipid species in plasma membranes reveals competitive substrate dynamics for COX/LOX enzymes .
Q. What strategies optimize DGLA yield in microbial or plant systems for translational research?
CRISPR-Cas9-mediated knockout of competing pathways (e.g., β-oxidation genes) in Yarrowia lipolytica increases DGLA titer by 30%. In plants, RNAi silencing of Δ5-desaturase shifts flux toward DGLA accumulation. Nykiforuk et al. (2012) achieved 25% DGLA in safflower seeds via seed-specific promoters, though scalability requires metabolic flux balancing .
Q. How can computational models predict DGLA’s interactions with membrane receptors?
Density functional theory (DFT) calculates DGLA’s HOMO energy (-5.2 eV) to predict binding affinity to G-protein-coupled receptors (GPCRs). Molecular dynamics simulations (NAMD) model DGLA’s insertion into lipid bilayers, showing preferential interaction with cholesterol-rich domains. These methods align with Digichem’s database for validating computational predictions .
Methodological Frameworks
- PICO Adaptation for Biochemical Studies :
Population (cell type/organism), Intervention (DGLA concentration/vehicle), Comparison (control/competing PUFAs), Outcome (e.g., eicosanoid profile). This structure ensures reproducibility in experimental design . - FINER Criteria :
Assess feasibility (e.g., DGLA’s instability requires antioxidant-stabilized preparations), novelty (e.g., unexplored epigenetic effects), and relevance (e.g., DGLA’s role in resolving inflammation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
